Cas no 53039-94-4 (Benzeneacetic acid,4-[bis(2-chloroethyl)amino]-,(4aS,4bR,8S,10aR,10bS,12aS)-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-10a,12a-dimethyl-2-oxonaphtho[2,1-f]quinolin-8-ylester)

Benzeneacetic acid,4-[bis(2-chloroethyl)amino]-,(4aS,4bR,8S,10aR,10bS,12aS)-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-10a,12a-dimethyl-2-oxonaphtho[2,1-f]quinolin-8-ylester structure
53039-94-4 structure
Product Name:Benzeneacetic acid,4-[bis(2-chloroethyl)amino]-,(4aS,4bR,8S,10aR,10bS,12aS)-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-10a,12a-dimethyl-2-oxonaphtho[2,1-f]quinolin-8-ylester
CAS-nummer:53039-94-4
MF:C31H42Cl2N2O3
MW:561.582787036896
CID:375732
PubChem ID:162711
Update Time:2025-04-19

Benzeneacetic acid,4-[bis(2-chloroethyl)amino]-,(4aS,4bR,8S,10aR,10bS,12aS)-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-10a,12a-dimethyl-2-oxonaphtho[2,1-f]quinolin-8-ylester Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetic acid,4-[bis(2-chloroethyl)amino]-,(4aS,4bR,8S,10aR,10bS,12aS)-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-10a,12a-dimethyl-2-oxonaphtho[2,1-f]quinolin-8-ylester
    • 3-(((4-(bis(2-chloroethyl)amino)phenyl)acetyl)oxy)-17a-aza-D-homoandrost-5-en-17-one
    • DTXSID20967540
    • (4AS,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-yl 2-(4-(bis(2-chloroethyl)amino)phenyl)acetate
    • (4aS,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-1H,2H,3H,4H,4aH,4bH,5H,7H,8H,9H,10H,10aH,10bH,11H,12H,12aH-naphtho[2,1-f]quinolin-8-yl 2-{4-[bis(2-chloroethyl)amino]phenyl}acetate
    • 2-Hydroxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8-yl {4-[bis(2-chloroethyl)amino]phenyl}acetate
    • 17a-Aza-D-homoandrost-5-en-17-one, 3-(((4-(bis(2-chloroethyl)amino)phenyl)acetyl)oxy)-, (3beta)-
    • 53039-94-4
    • 3-beta-Hydroxy-13alpha-amino-13,17-seco-5-androsten-17-oic-13,17-lactam p-N,N-bis(2-chloroethyl)aminophenylacetate
    • [(4aS,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate
    • P-bis(2-chloroethyl)aminophenylacetic acid, homo-aza-androstene ester
    • BCCHO
    • Homo-aza-androstene ester of p-bis(2-chloroethyl)aminophenylacetic acid
    • Inchi: 1S/C31H42Cl2N2O3/c1-30-13-11-24(38-29(37)19-21-3-6-23(7-4-21)35(17-15-32)18-16-33)20-22(30)5-8-25-26(30)12-14-31(2)27(25)9-10-28(36)34-31/h3-7,24-27H,8-20H2,1-2H3,(H,34,36)/t24-,25+,26-,27-,30-,31-/m0/s1
    • InChI-sleutel: REYWQKDXELGBMI-DIUBKPNJSA-N
    • LACHT: ClCCN(CCCl)C1C=CC(=CC=1)CC(=O)O[C@H]1CC[C@@]2(C)C(C1)=CC[C@H]1[C@@H]3CCC(N[C@@]3(C)CC[C@@H]12)=O

Berekende eigenschappen

  • Exacte massa: 560.25756
  • Monoisotopische massa: 560.257249
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 9
  • Complexiteit: 898
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 58.6
  • XLogP3: 5.8

Experimentele eigenschappen

  • Dichtheid: 1.23
  • Kookpunt: 700.8°Cat760mmHg
  • Vlampunt: 377.6°C
  • Brekindex: 1.589
  • PSA: 58.64

Benzeneacetic acid,4-[bis(2-chloroethyl)amino]-,(4aS,4bR,8S,10aR,10bS,12aS)-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydro-10a,12a-dimethyl-2-oxonaphtho[2,1-f]quinolin-8-ylester Gerelateerde literatuur

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